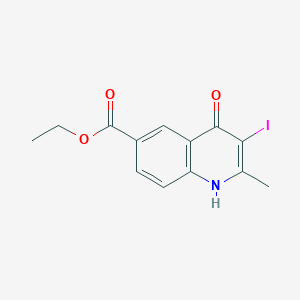

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Description

Properties

Molecular Formula |

C13H12INO3 |

|---|---|

Molecular Weight |

357.14 g/mol |

IUPAC Name |

ethyl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C13H12INO3/c1-3-18-13(17)8-4-5-10-9(6-8)12(16)11(14)7(2)15-10/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

WWHVTXKYJBJHTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C(C2=O)I)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Synthesis of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid ethyl ester is typically achieved by cyclization of substituted benzoylacetic acid derivatives or anthranilic acid derivatives with appropriate substituents.

For example, 2-methyl-3-oxo derivatives can be prepared by reacting substituted benzoyl chlorides with malonic acid half-esters in the presence of strong bases like n-butyl lithium, followed by cyclization under basic conditions (e.g., potassium t-butoxide in t-butanol) to form the quinoline ring system.

Esterification and Purification

The carboxylic acid at position 6 is esterified to the ethyl ester either before or after iodination, typically using ethanol in the presence of acid catalysts or via acid chloride intermediates.

Purification is achieved by crystallization or chromatographic techniques to isolate the pure ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Representative Synthetic Procedure (Based on Patent and Literature Data)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Preparation of substituted benzoyl chloride | React anthranilic acid derivative with oxalyl chloride in dichloromethane with DMF catalyst | Formation of benzoyl chloride intermediate | High yield, typically >80% |

| 2. Formation of benzoylacetic acid ethyl ester | Treat benzoyl chloride with malonic acid half-ester and n-butyl lithium | Formation of ketoester precursor | Moderate to high yield |

| 3. Cyclization to quinoline core | Treat ketoester with triethyl orthoformate and acetic anhydride, then cyclize with amine (e.g., cyclopropylamine) and potassium t-butoxide in t-butanol | Formation of 4-oxo-1,4-dihydroquinoline ester | Yields around 70-85% |

| 4. Iodination at 3-position | Use N-iodosuccinimide (NIS) or iodine monochloride under controlled temperature | Selective iodination at position 3 | Yields vary, typically 60-75% |

| 5. Purification | Crystallization from suitable solvents (e.g., acetonitrile, ether) | Isolation of pure compound | High purity (>98%) |

Analytical and Research Findings

NMR Spectroscopy confirms the substitution pattern, with characteristic shifts for the methyl group at position 2 and the iodine-substituted aromatic proton at position 3.

Mass Spectrometry shows molecular ion peaks consistent with the molecular weight of the iodinated ester (~400 g/mol).

Melting Point data for similar compounds indicate a range around 50-60 °C, consistent with the ethyl ester and iodine substitution.

Reactivity Studies demonstrate that the iodine atom at position 3 is a versatile handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse quinoline derivatives with potential biological activity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to produce alcohols or carboxylic acids, respectively.

Scientific Research Applications

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Dihydroquinoline Core

The following table highlights critical differences in substituents among analogs:

Key Observations :

- Iodo vs. Chloro : The iodine substituent in the target compound increases molecular weight and reactivity (e.g., in Suzuki coupling) compared to chloro analogs .

- Ester vs. Carboxylic Acid : Ethyl esters (e.g., 951006-39-6) exhibit higher lipophilicity than carboxylic acids (e.g., 773865-48-8), favoring cellular uptake but reducing water solubility .

- Positional Effects: Iodine at position 3 (target compound) vs.

Functional Group Modifications in Related Scaffolds

Ethyl 7-Amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Monohydrate

- Substituents: Fluoro (6), methoxy (8), cyclopropyl (1), amino (7).

- Impact: The fluorine atom enhances electronegativity and metabolic stability, while the cyclopropyl group restricts conformational flexibility.

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

- Scaffold: Dihydroisoquinoline (vs. dihydroquinoline).

- Substituents : Dimethoxy (6,7), methyl (1).

- Impact: The isoquinoline core and methoxy groups increase aromaticity and electron density, altering interaction with π-π stacking domains in enzymes.

Biological Activity

Ethyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 343.12 g/mol. The compound features a quinoline core structure with various substituents that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀INO₃ |

| Molecular Weight | 343.12 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) assays have demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity with an MIC ranging from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Quinoline derivatives are also being investigated for their antiviral potential. Specifically, studies have highlighted their efficacy against HIV and other viral pathogens. This compound has been subjected to docking studies which suggest it may interact effectively with viral proteins involved in replication processes.

Research Findings

In vitro assays have shown that certain derivatives can inhibit HIV replication by blocking integrase activity, which is crucial for viral DNA integration into the host genome. The IC50 values for these compounds typically range from 10 to 50 µM .

Anti-inflammatory and Anticancer Properties

Emerging research indicates that quinoline derivatives may possess anti-inflammatory and anticancer activities. This compound has been evaluated for its ability to inhibit inflammatory pathways and induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A recent study reported that this compound demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The mechanism of action appears to involve the induction of oxidative stress and modulation of apoptotic pathways .

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as enzyme inhibitors, particularly targeting kinases and integrases involved in microbial and viral replication.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.

- Modulation of Signaling Pathways : It appears to influence various signaling pathways related to inflammation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.